4-amino-2,3,5-trimethylphenol chemical properties
4-amino-2,3,5-trimethylphenol chemical properties
An In-depth Technical Guide to 4-amino-2,3,5-trimethylphenol
Introduction
4-amino-2,3,5-trimethylphenol is a polysubstituted aminophenol, a class of organic compounds characterized by the presence of hydroxyl (-OH), amino (-NH2), and multiple methyl groups attached to an aromatic ring.[1] This unique arrangement of functional groups imparts a distinct chemical character, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its strategic importance is particularly noted in the pharmaceutical and fine chemical industries, where it serves as a robust scaffold for developing novel chemical entities with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of 4-amino-2,3,5-trimethylphenol are summarized below. The presence of both a hydrogen-bond-donating amino group and a hydroxyl group, along with the steric and electronic effects of the three methyl groups, influences its reactivity and physical characteristics.[1]
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-2,3,5-trimethylphenol | [3] |
| CAS Number | 10486-46-1 | [1][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][5] |
| Molecular Weight | 151.21 g/mol | [1][3][5] |
| Melting Point | 152-153 °C | [4] |
| Boiling Point | 306.2 ± 30.0 °C (Predicted) | [4] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.82 ± 0.28 (Predicted) | [4] |
| InChIKey | NMSCVRBXXWPFSK-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=CC(=C(C(=C1N)C)C)O | [3] |
Synthesis and Reactivity
Synthesis Pathway
The synthesis of 4-amino-2,3,5-trimethylphenol typically begins with 2,3,5-trimethylphenol as the starting material.[1] The synthetic strategy involves an electrophilic aromatic substitution, with nitration being the most common initial step, followed by the reduction of the resulting nitro group to an amine.[1]
Caption: General synthesis workflow for 4-amino-2,3,5-trimethylphenol.
Chemical Reactivity
The reactivity of 4-amino-2,3,5-trimethylphenol is governed by its functional groups:
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Amino Group (-NH₂): This group is a key site for intermolecular interactions, acting as a hydrogen bond donor.[1] It is also susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups.[1]
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Hydroxyl Group (-OH): The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for reactions such as etherification.[6]
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Aromatic Ring: The ring is activated by the electron-donating amino and hydroxyl groups, making it reactive towards further electrophilic substitution. The three methyl groups also influence the regioselectivity of these reactions.[1]
Applications in Drug Development and Research
4-amino-2,3,5-trimethylphenol is a versatile building block in medicinal chemistry and complex organic synthesis.[1][5]
-
Synthesis of SUN N8075: It is a known reactant for the synthesis of SUN N8075, a compound identified as a dual sodium and calcium channel blocker that also possesses antioxidant activity.[1][4]
-
Precursor to Tocopheramine Analogues: The compound serves as a precursor in the synthesis of tocopheramine analogues. These molecules, which are related to Vitamin E, are potent antioxidants and are subjects of interest in anti-cancer research.[1]
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Intermediate in Organic Synthesis: The strategic placement of its functional groups makes it a valuable intermediate for constructing intricate molecular architectures, serving as a robust scaffold for developing novel therapeutic agents.[1]
Caption: Role as a precursor in the synthesis of the bioactive molecule SUN N8075.
Experimental Protocols
Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol
This protocol is a representative example based on standard organic chemistry procedures for the nitration of phenols and subsequent reduction of the nitro group.
Step 1: Nitration of 2,3,5-trimethylphenol
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Dissolution: Dissolve 2,3,5-trimethylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Agent Preparation: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 2,3,5-trimethylphenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. A yellow precipitate of 4-nitro-2,3,5-trimethylphenol should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.
Step 2: Reduction of 4-nitro-2,3,5-trimethylphenol
-
Setup: To a round-bottom flask, add the dried 4-nitro-2,3,5-trimethylphenol (1.0 eq) and a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-2 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Purge the flask with hydrogen gas.
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC.
-
Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 4-amino-2,3,5-trimethylphenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product as a crystalline solid.
Characterization by ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified 4-amino-2,3,5-trimethylphenol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals:
-
Aromatic Proton: A singlet corresponding to the single proton on the aromatic ring.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group.
-
Methyl Protons (-CH₃): Three distinct singlets, each integrating to 3 protons, corresponding to the three methyl groups on the aromatic ring.
-
-
Analysis: Integrate the peaks to confirm the proton ratios and analyze the chemical shifts to confirm the structure of the final product.
References
- 1. 4-amino-2,3,5-trimethylphenol | 10486-46-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-2,3,5-trimethylphenol | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-AMINO-2,3,5-TRIMETHYL-PHENOL CAS#: 10486-46-1 [amp.chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
